molecular formula C6H10BrF B1474729 (2-Bromo-1-fluoroethyl)cyclobutane CAS No. 1779941-63-7

(2-Bromo-1-fluoroethyl)cyclobutane

Cat. No.: B1474729
CAS No.: 1779941-63-7
M. Wt: 181.05 g/mol
InChI Key: UDFXKDIUSIJDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromo-1-fluoroethyl)cyclobutane” is a chemical compound with the molecular formula C6H10BrF . It is a derivative of cyclobutane, which is a type of cycloalkane .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutane ring with a 2-bromo-1-fluoroethyl group attached . Cyclobutane is a type of cycloalkane and its general formula is CnH2n .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cyclobutanes can participate in various reactions. For instance, they can undergo [2+2] cycloaddition reactions with terminal alkenes .

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone in synthetic organic chemistry, providing a route to complex cyclic structures. For instance, the thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene leads to the formation of fluorene-9-spiro-1′-[2′-halo-3′-(9-fluorenylidene)-4′-halomethylene]cyclobutane, showcasing the utility of haloalkylcyclobutanes in constructing spirocyclic architectures (F. Toda, Hiroharu Motomura, Hirofumi Oshima, 1974). Such reactions are pivotal for synthesizing complex molecular frameworks found in natural products and pharmaceutical compounds.

Dynamic Equilibrium Studies

The investigation into the dynamic equilibrium between 2-(dialkylboryl)-1-methylenecyclobutane and 1-((dialkylboryl)methyl)-1-cyclobutene reveals the reversible coexistence of these isomeric structures. This study provides insights into the stability and reactivity of substituted cyclobutanes, which is crucial for understanding their potential in synthetic applications and the development of boron-containing compounds (I. Gridnev, M. E. Gursky, Y. Bubnov, 1996).

Catalytic Enantioselective Cycloadditions

The advancement in catalytic enantioselective [2+2] cycloadditions has opened up new avenues for accessing cyclobutanes and cyclobutenes with high enantiomeric purity. These transformations are particularly valuable for generating enantiomerically enriched compounds that can serve as intermediates for further chemical synthesis or as biologically active molecules (Y. Xu, Michael L Conner, M. K. Brown, 2015).

Radical Ring Expansion and Fluorination

The silver-initiated radical ring expansion and fluorination of ethynyl cyclobutanols offer an efficient method for synthesizing monofluoroethenyl cyclopentanones. This approach highlights the role of cyclobutane derivatives in facilitating ring expansion transformations, leading to valuable fluorinated compounds that are significant in medicinal chemistry and material science (Q. Tian, Bin Chen, Guozhu Zhang, 2016).

Future Directions

Cyclobutane derivatives, such as “(2-Bromo-1-fluoroethyl)cyclobutane”, have potential for further functionalization . They can be used in the synthesis of complex natural products bearing strained cyclobutane subunits .

Properties

IUPAC Name

(2-bromo-1-fluoroethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF/c7-4-6(8)5-2-1-3-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFXKDIUSIJDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-1-fluoroethyl)cyclobutane
Reactant of Route 2
(2-Bromo-1-fluoroethyl)cyclobutane
Reactant of Route 3
Reactant of Route 3
(2-Bromo-1-fluoroethyl)cyclobutane
Reactant of Route 4
(2-Bromo-1-fluoroethyl)cyclobutane
Reactant of Route 5
Reactant of Route 5
(2-Bromo-1-fluoroethyl)cyclobutane
Reactant of Route 6
Reactant of Route 6
(2-Bromo-1-fluoroethyl)cyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.